molecular formula C8H16O7S B11717309 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide CAS No. 1574267-61-0

1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide

Cat. No.: B11717309
CAS No.: 1574267-61-0
M. Wt: 256.28 g/mol
InChI Key: IJWLUNJQHVYRDR-UHFFFAOYSA-N
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Description

1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide is a heterocyclic compound with the molecular formula C8H16O7S. It is characterized by the presence of multiple oxygen atoms and a sulfur atom within its ring structure.

Preparation Methods

The synthesis of 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide typically involves organic synthetic methods. One common approach is through the reaction of epoxides with thioethers, leading to the formation of the desired cyclic structure. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the compound with high purity . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to achieve consistent product quality.

Chemical Reactions Analysis

1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the sulfone group back to the corresponding thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide exerts its effects involves interactions with molecular targets through its multiple oxygen and sulfur atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various chemical and biological pathways. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug delivery .

Comparison with Similar Compounds

1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide can be compared with other similar compounds, such as:

    Crown ethers: These compounds also contain multiple oxygen atoms in a cyclic structure but lack the sulfur atom present in this compound.

    Thioethers: These compounds contain sulfur atoms but do not have the same cyclic structure with multiple oxygen atoms.

    Sulfones: These compounds contain a sulfone group but differ in their overall structure and properties.

The uniqueness of this compound lies in its combination of oxygen and sulfur atoms within a cyclic framework, which imparts distinct chemical and physical properties .

Properties

CAS No.

1574267-61-0

Molecular Formula

C8H16O7S

Molecular Weight

256.28 g/mol

IUPAC Name

1,3,6,9,12-pentaoxa-2λ6-thiacyclotetradecane 2,2-dioxide

InChI

InChI=1S/C8H16O7S/c9-16(10)14-7-5-12-3-1-11-2-4-13-6-8-15-16/h1-8H2

InChI Key

IJWLUNJQHVYRDR-UHFFFAOYSA-N

Canonical SMILES

C1COCCOS(=O)(=O)OCCOCCO1

Origin of Product

United States

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